4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Description
4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 3,4-dimethylphenyl group at position 4 and a methyl group at position 1.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-9-4-5-11(8-10(9)2)12-6-7-17-15-13(12)14(16(20)21)18-19(15)3/h4-8H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPHRNPAPNHOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C3C(=NN(C3=NC=C2)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting 3,4-dimethylphenylhydrazine with an appropriate β-ketoester under acidic conditions to form the pyrazole ring.
Cyclization to Form the Pyridine Ring: The pyrazole intermediate is then subjected to cyclization with a suitable aldehyde or ketone to form the pyrazolo[3,4-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyrazole or pyridine rings, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizers.
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂,
Biological Activity
4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, also known by its CAS number 1354704-94-1, is a compound belonging to the pyrazolo[3,4-b]pyridine family. This class of compounds has garnered attention due to their diverse biological activities, particularly in medicinal chemistry where they serve as potential therapeutic agents. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 281.31 g/mol. The compound features a pyrazolo[3,4-b]pyridine core structure with a carboxylic acid functional group and a dimethylphenyl substituent.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions between appropriate heterocycles and aromatic aldehydes. The general synthetic route can be summarized as follows:
- Formation of the Pyrazole Ring : Starting from 5-aminopyrazole and an appropriate carbonyl compound.
- Cyclization : The intermediate undergoes cyclization to form the fused pyrazolo-pyridine structure.
- Functionalization : Introduction of the dimethylphenyl group and carboxylic acid via electrophilic substitution reactions.
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to inhibit various kinases involved in cancer cell proliferation. A study demonstrated that such compounds could selectively inhibit tropomyosin receptor kinases (TRKs), which play critical roles in tumor growth and metastasis .
Kinase Inhibition
The compound has been evaluated for its potential as a kinase inhibitor. It has shown promising activity against glycogen synthase kinase 3 (GSK3), which is implicated in numerous cellular processes including metabolism and cell cycle regulation. The inhibition potency was observed in low nanomolar ranges, indicating its potential for therapeutic applications .
Antiparasitic Activity
Additionally, studies have reported antiparasitic effects against Trypanosoma brucei, the causative agent of sleeping sickness. Compounds with similar structures demonstrated EC50 values below 1 μM against bloodstream forms of the parasite while maintaining selectivity over human cells .
Case Studies
A notable case study involved the testing of various derivatives based on the pyrazolo[3,4-b]pyridine scaffold for their biological efficacy. The results showed that modifications at specific positions on the phenyl ring significantly enhanced biological activity:
| Compound | EC50 (μM) | Selectivity Index |
|---|---|---|
| Compound A | <1 | >60 |
| Compound B | <3 | >19 |
| Compound C | <5 | >12 |
These findings suggest that structural modifications can lead to improved potency and selectivity against target enzymes .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key kinases involved in signal transduction pathways. By blocking these pathways, the compound can effectively halt cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
The pyrazolo[3,4-b]pyridine scaffold is highly versatile, with substitutions at positions 1, 3, 4, and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:
Table 1: Substituent Variations and Molecular Properties
Physicochemical Properties
- Acidity : The carboxylic acid group (pKa ~2-3) deprotonates under physiological conditions, enabling salt formation for improved bioavailability .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid?
- Methodological Answer: The compound can be synthesized via condensation reactions between aromatic acid chlorides and pyrazolo-pyridine precursors. For example, substituted pyrazolo[3,4-b]pyridines are often prepared using cyclocondensation of hydrazine derivatives with ketones or aldehydes under reflux conditions in solvents like acetonitrile or dichloromethane. Post-synthetic modifications, such as methylation at the N1 position, require careful control of reaction time and temperature to avoid side products. Purification typically involves recrystallization from polar aprotic solvents (e.g., acetonitrile) .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer:
- 1H NMR : Assigns proton environments, particularly the methyl groups at positions 3,4-dimethylphenyl and the pyridine ring protons. For example, methyl protons typically appear as singlets near δ 2.5–3.0 ppm .
- IR Spectroscopy : Confirms carboxylic acid functionality via a broad O-H stretch (~2500–3300 cm⁻¹) and carbonyl absorption (~1680–1720 cm⁻¹) .
- LCMS/HRMS : Validates molecular weight (e.g., C16H15N3O2 has a molecular weight of 281.31 g/mol) and detects impurities. Purity can be assessed using HPLC with UV detection at 254 nm .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer: The carboxylic acid group confers pH-dependent solubility. In acidic conditions (pH < 3), the compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO. At neutral/basic pH, deprotonation improves aqueous solubility. Stability studies indicate degradation at temperatures >100°C, requiring storage at 2–8°C in inert atmospheres to prevent oxidation. Accelerated stability testing (40°C/75% RH for 6 months) is recommended for long-term storage protocols .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence the bioactivity of pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer: Structure-activity relationship (SAR) studies reveal that:
- Electron-withdrawing groups (e.g., -CF3) at the pyridine 4-position enhance kinase inhibition by increasing electrophilic interactions with ATP-binding pockets .
- Methylation at the N1 position improves metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative assays (e.g., IC50 values against kinase targets) should be performed using standardized enzymatic protocols .
- Solubility modifiers (e.g., ester prodrugs) can be synthesized via carboxylate alkylation to improve bioavailability in in vivo models .
Q. What computational strategies are employed to predict binding interactions between this compound and biological targets?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) model interactions with kinase domains. Key steps include:
- Protein Preparation : Retrieve target structures (e.g., PDB ID: 1ATP) and optimize hydrogen bonding networks.
- Ligand Parameterization : Assign partial charges using Gaussian09 at the B3LYP/6-31G* level.
- Binding Affinity Validation : Compare computed ΔG values with experimental IC50 data to refine scoring functions .
Q. How can conflicting bioactivity data across studies be systematically resolved?
- Methodological Answer: Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor).
- Impurity Profiles : Quantify byproducts (e.g., methyl ester derivatives) via LC-HRMS and correlate with activity loss.
- Cellular Context : Validate target engagement in physiologically relevant cell lines using CRISPR-mediated knockout models .
Q. What are the metabolic pathways and major degradation products of this compound in in vitro models?
- Methodological Answer: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Primary pathways include:
- Oxidative Demethylation : Catalyzed by CYP3A4, yielding hydroxylated intermediates.
- Carboxylic Acid Conjugation : Glucuronidation detected at the carboxyl group.
- Degradation Products : Thermal decarboxylation under acidic conditions generates 3-methylpyrazolo[3,4-b]pyridine derivatives .
Q. What strategies improve the pharmacokinetic properties of this compound for in vivo studies?
- Methodological Answer:
- Prodrug Design : Synthesize ethyl ester analogs to enhance intestinal absorption; hydrolyze in vivo by esterases to regenerate the active carboxylic acid .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) to prolong half-life and reduce renal clearance.
- Plasma Protein Binding : Measure via equilibrium dialysis and adjust logP values (<3) to minimize non-specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
